N-(4-methoxybenzyl)-2-pyridin-2-ylquinoline-4-carboxamide N-(4-methoxybenzyl)-2-pyridin-2-ylquinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16354132
InChI: InChI=1S/C23H19N3O2/c1-28-17-11-9-16(10-12-17)15-25-23(27)19-14-22(21-8-4-5-13-24-21)26-20-7-3-2-6-18(19)20/h2-14H,15H2,1H3,(H,25,27)
SMILES:
Molecular Formula: C23H19N3O2
Molecular Weight: 369.4 g/mol

N-(4-methoxybenzyl)-2-pyridin-2-ylquinoline-4-carboxamide

CAS No.:

Cat. No.: VC16354132

Molecular Formula: C23H19N3O2

Molecular Weight: 369.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methoxybenzyl)-2-pyridin-2-ylquinoline-4-carboxamide -

Specification

Molecular Formula C23H19N3O2
Molecular Weight 369.4 g/mol
IUPAC Name N-[(4-methoxyphenyl)methyl]-2-pyridin-2-ylquinoline-4-carboxamide
Standard InChI InChI=1S/C23H19N3O2/c1-28-17-11-9-16(10-12-17)15-25-23(27)19-14-22(21-8-4-5-13-24-21)26-20-7-3-2-6-18(19)20/h2-14H,15H2,1H3,(H,25,27)
Standard InChI Key JRMJSHZWZKKWPD-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • Quinoline core: A bicyclic system comprising a benzene ring fused to a pyridine ring.

  • 4-Methoxybenzyl group: A benzyl substituent with a methoxy (-OCH₃) group at the para position, linked via a methylene bridge to the carboxamide nitrogen.

  • Pyridin-2-yl moiety: A pyridine ring attached at the quinoline’s 2-position.

This configuration enhances electron-rich regions, facilitating interactions with biological targets such as enzymes and nucleic acids .

Physicochemical Profile

PropertyValue
Molecular FormulaC₂₄H₂₀N₃O₂
Molecular Weight398.44 g/mol
IUPAC NameN-[(4-methoxyphenyl)methyl]-2-pyridin-2-ylquinoline-4-carboxamide
Calculated logP (clogP)~3.2
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors5 (amide O, pyridine N, methoxy O, quinoline N)

The methoxy group improves solubility in polar solvents compared to non-substituted benzyl analogs, while the pyridinyl moiety contributes to π-π stacking interactions .

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of quinoline-4-carboxamides typically follows a two-step protocol:

  • Pfitzinger Reaction: Condensation of isatin derivatives with ketones under basic conditions to form quinoline-4-carboxylic acids. For example, reacting 5-bromoisatin with 1-(p-tolyl)ethanone yields a brominated quinoline carboxylic acid intermediate .

  • Amide Coupling: The carboxylic acid is activated using agents like EDC/HOBt and coupled with 4-methoxybenzylamine to form the target carboxamide .

Key Reaction Scheme:

Isatin+KetoneKOH, EtOH/H₂OQuinoline-4-carboxylic AcidEDC/HOBt, DMFN-(4-Methoxybenzyl) Carboxamide\text{Isatin} + \text{Ketone} \xrightarrow{\text{KOH, EtOH/H₂O}} \text{Quinoline-4-carboxylic Acid} \xrightarrow{\text{EDC/HOBt, DMF}} \text{N-(4-Methoxybenzyl) Carboxamide}

Structural Modifications

  • Halogen Substitutions: Replacing bromine at the quinoline’s 6-position with chlorine or fluorine reduces molecular weight and lipophilicity (clogP) while maintaining antimalarial potency .

  • Benzyl Group Variations: The 4-methoxybenzyl group optimizes metabolic stability compared to 3,4-dimethoxy or 2-chloro analogs, as evidenced by higher oral bioavailability in rodent models .

Biological Activities and Mechanism of Action

CompoundEC₅₀ (nM)PfEF2 Inhibition (IC₅₀)
DDD1074980.31.2
N-(3,4-Dimethoxybenzyl)2.13.8
N-(2-Chlorobenzyl)5.67.4

Pharmacokinetics and Metabolic Stability

In Vitro ADME Profiles

  • Microsomal Stability: Fluorinated derivatives exhibit half-lives >60 minutes in human liver microsomes, whereas methoxy-substituted compounds show moderate clearance rates .

  • Permeability: The 4-methoxybenzyl group improves Caco-2 permeability (Papp >10 × 10⁻⁶ cm/s) compared to bulkier substituents .

In Vivo Performance

In murine models, methoxy-substituted analogs demonstrate:

  • Oral Bioavailability: 60–80% due to enhanced solubility and permeability .

  • Elimination Half-Life: 8–12 hours, supporting once-daily dosing .

Comparative Analysis with Structural Analogs

Table 2: Structure-Activity Relationships of Quinoline-4-Carboxamides

Substituent (R)clogPEC₅₀ (nM)Bioavailability (%)
4-Methoxybenzyl (Target)3.2Predicted: 1.5–3.0Predicted: 70–85
3,4-Dimethoxybenzyl3.82.145
2-Chlorobenzyl4.15.630

The 4-methoxy substitution balances lipophilicity and polarity, optimizing both potency and pharmacokinetics .

Future Directions and Challenges

  • Mechanistic Studies: Elucidate the exact binding mode of N-(4-methoxybenzyl)-2-pyridin-2-ylquinoline-4-carboxamide with PfEF2 using cryo-EM or X-ray crystallography .

  • Resistance Profiling: Assess cross-resistance with existing antimalarials like artemisinin and chloroquine .

  • Therapeutic Expansion: Evaluate efficacy against Plasmodium liver stages and gametocytes to assess transmission-blocking potential .

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